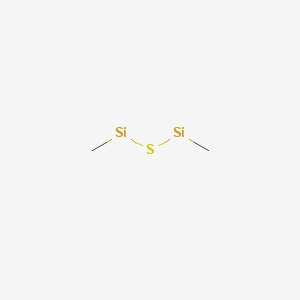
Bis(methylsilyl) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyldisilathiane is an organosulfur compound with the molecular formula C2H8S2Si2 It is a member of the disilathiane family, characterized by the presence of two silicon atoms and two sulfur atoms in its structure
准备方法
1,3-Dimethyldisilathiane can be synthesized through several methods. One common synthetic route involves the reaction of dimethylchlorosilane with sodium sulfide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
1,3-Dimethyldisilathiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert 1,3-dimethyldisilathiane to thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where one or both of the sulfur atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Dimethyldisilathiane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1,3-dimethyldisilathiane involves its ability to interact with various molecular targets through its sulfur and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing the compound’s reactivity and properties. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules.
相似化合物的比较
1,3-Dimethyldisilathiane can be compared with other similar compounds, such as:
1,3-Dithiane: A related compound with a similar structure but with carbon atoms instead of silicon.
1,3-Dithiolane: Another sulfur-containing compound with a different ring structure.
1,3-Dithietane: A compound with a four-membered ring containing two sulfur atoms. These compounds share some chemical properties with 1,3-dimethyldisilathiane but differ in their reactivity and applications, highlighting the unique aspects of 1,3-dimethyldisilathiane.
属性
分子式 |
C2H6SSi2 |
|---|---|
分子量 |
118.31 g/mol |
InChI |
InChI=1S/C2H6SSi2/c1-4-3-5-2/h1-2H3 |
InChI 键 |
BFFFQIYXFWVOOV-UHFFFAOYSA-N |
规范 SMILES |
C[Si]S[Si]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


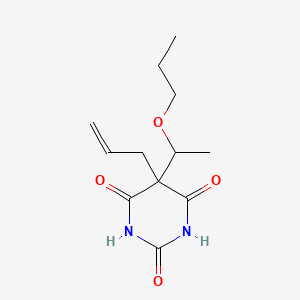
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
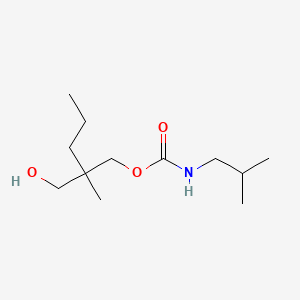
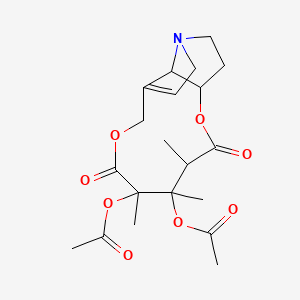
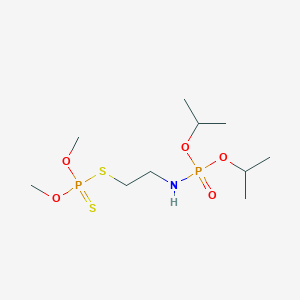
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
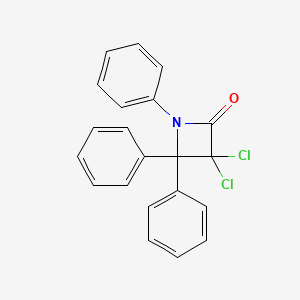
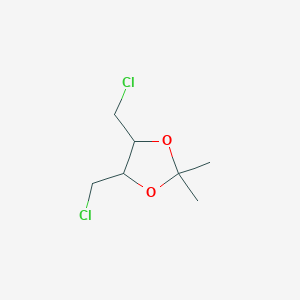
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)
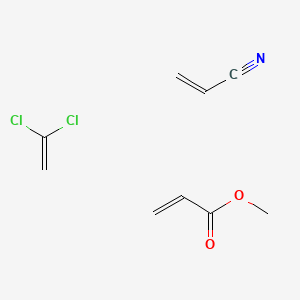
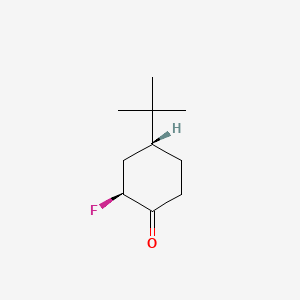
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
